Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate
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Overview
Description
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate is an organic compound with the molecular formula C18H16N2O7 and a molecular weight of 372.337 g/mol . This compound is part of a class of chemicals known for their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with dimethyl 5-aminoisophthalate under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ester groups can also be hydrolyzed to release active carboxylic acids that can participate in further biochemical reactions .
Comparison with Similar Compounds
Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate can be compared with other similar compounds, such as:
Dimethyl 5-[(3-methyl-4-nitrobenzoyl)amino]isophthalate: Similar structure but with different substitution pattern on the benzoyl group.
Dimethyl 5-[(4-methyl-3-nitrobenzoyl)amino]isophthalate: Another isomer with a different position of the nitro and methyl groups.
Dimethyl 5-[(2-nitrobenzoyl)amino]isophthalate: Lacks the methyl group on the benzoyl ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
Molecular Formula |
C18H16N2O7 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H16N2O7/c1-10-14(5-4-6-15(10)20(24)25)16(21)19-13-8-11(17(22)26-2)7-12(9-13)18(23)27-3/h4-9H,1-3H3,(H,19,21) |
InChI Key |
HVRTWDHQPUCLGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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